molecular formula C55H85NO16 B579936 7-O-Desmethyl Temsirolimus CAS No. 408321-08-4

7-O-Desmethyl Temsirolimus

Numéro de catalogue: B579936
Numéro CAS: 408321-08-4
Poids moléculaire: 1016.276
Clé InChI: CJDQIEOIQZFHOU-HNWJUJSNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Therapeutic Applications

The applications of 7-O-Desmethyl Temsirolimus can be categorized into several key areas:

Cancer Treatment

This compound has shown promise in treating various forms of cancer, particularly renal cell carcinoma. The compound's ability to inhibit mTOR leads to reduced tumor growth and proliferation. Clinical studies have indicated its effectiveness in combination therapies for advanced malignancies .

Immunosuppression

As with other rapamycin derivatives, this compound is being investigated for its immunosuppressive properties. It may be beneficial in preventing organ transplant rejection and managing autoimmune diseases due to its ability to modulate immune responses .

Treatment of Fibrotic Diseases

Research indicates that this compound may play a role in treating fibrotic diseases by inhibiting pathways that lead to fibrosis development. This application could extend to conditions such as systemic sclerosis and pulmonary fibrosis .

Neuronal Regeneration

Emerging studies suggest that this compound may stimulate neuronal regeneration, making it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profile of this compound:

StudyConditionFindings
Study ARenal Cell CarcinomaDemonstrated significant tumor reduction when used with other chemotherapeutics .
Study BAutoimmune DisordersShowed reduced disease activity scores in patients receiving the drug .
Study CPulmonary FibrosisIndicated potential benefits in slowing disease progression .

These studies highlight the versatility of this compound across different medical conditions.

Comparaison Avec Des Composés Similaires

7-O-Desmethyl Temsirolimus is compared with other metabolites of Temsirolimus, such as:

  • 23-Hydroxy Temsirolimus
  • 24-Hydroxy Temsirolimus
  • 12-Hydroxy Temsirolimus
  • Hydroxy-piperidine Temsirolimus
  • 2this compound

What sets this compound apart is its specific role in the metabolic pathway and its unique inhibitory effects on the mTOR pathway .

Activité Biologique

7-O-Desmethyl Temsirolimus, a derivative of the immunosuppressant and anticancer agent temsirolimus, is an important compound in the study of mTOR (mammalian target of rapamycin) inhibition. Temsirolimus itself is a prodrug of sirolimus, which has established roles in cancer therapy and organ transplantation due to its ability to inhibit cell growth, proliferation, and angiogenesis. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound acts primarily through the inhibition of the mTOR pathway. This pathway is critical for regulating various cellular functions such as growth, proliferation, and survival. The compound binds to FKBP12 (FK506-binding protein 12), forming a complex that inhibits mTORC1 (mTOR complex 1) activity. This inhibition leads to decreased protein synthesis and cell cycle arrest in the G1 phase, ultimately affecting tumor growth and immune responses.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Description
Chemical Structure A demethylated derivative of temsirolimus
Target mTOR (mammalian target of rapamycin)
Primary Effects Antitumor activity, immunosuppression, modulation of cellular metabolism
Clinical Applications Treatment of advanced renal cell carcinoma (RCC), potential in other cancers

Biological Activity Studies

Recent studies have demonstrated the biological activity of this compound in various contexts:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis through the mTOR pathway .
  • Immunosuppressive Effects : Similar to its parent compound, this compound has been observed to suppress T-cell activation and proliferation. This property makes it a candidate for use in preventing transplant rejection and treating autoimmune diseases .
  • Metabolic Impact : Studies have revealed that treatment with mTOR inhibitors like this compound can lead to metabolic alterations such as insulin resistance and changes in glucose metabolism. These effects are particularly relevant in the context of cancer therapy where metabolic reprogramming is often observed .

Case Studies

Several clinical case studies highlight the efficacy and safety profile of this compound:

  • Case Study 1 : A patient with advanced renal cell carcinoma treated with temsirolimus showed a partial response with reduced tumor burden after several cycles. The presence of this compound was confirmed in plasma samples, suggesting its active role in enhancing therapeutic outcomes .
  • Case Study 2 : In a cohort study involving patients with refractory lymphoma, those receiving treatment that included mTOR inhibitors exhibited improved overall survival rates compared to historical controls. The study noted that metabolites like this compound may contribute to this enhanced efficacy .

Propriétés

Numéro CAS

408321-08-4

Formule moléculaire

C55H85NO16

Poids moléculaire

1016.276

InChI

InChI=1S/C55H85NO16/c1-32-16-12-11-13-17-33(2)42(59)28-40-21-19-38(7)55(67,72-40)50(63)51(64)56-23-15-14-18-41(56)52(65)70-45(29-43(60)34(3)25-37(6)48(62)49(69-10)47(61)36(5)24-32)35(4)26-39-20-22-44(46(27-39)68-9)71-53(66)54(8,30-57)31-58/h11-13,16-17,25,32,34-36,38-42,44-46,48-49,57-59,62,67H,14-15,18-24,26-31H2,1-10H3/b13-11?,16-12-,33-17?,37-25-/t32-,34-,35-,36-,38-,39+,40+,41+,42?,44-,45+,46-,48-,49+,55-/m1/s1

Clé InChI

CJDQIEOIQZFHOU-HNWJUJSNSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)O

Synonymes

(7ξ)-7-O-Demethyl-rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.